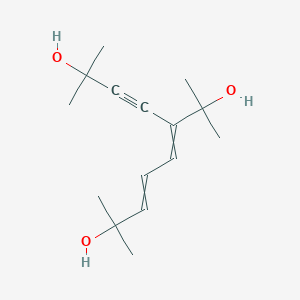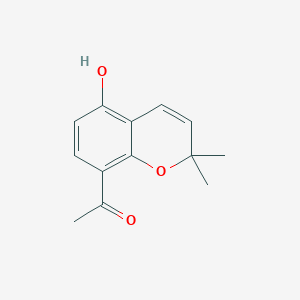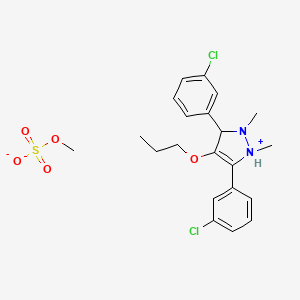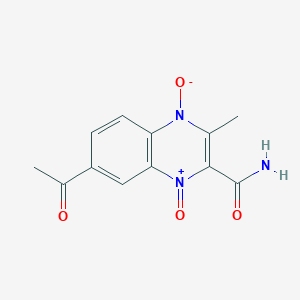
7-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with additional functional groups including an acetyl group, a methyl group, and two N-oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 3-methylquinoxaline-2-carboxamide with acetic anhydride and acetic acid, followed by oxidation using hydrogen peroxide or other oxidizing agents to introduce the N-oxide groups . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-1,4-dioxides with additional oxygen functionalities, while reduction can yield the parent quinoxaline compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide groups play a crucial role in its biological activity by generating reactive oxygen species (ROS) that can damage cellular components. This compound can also inhibit key enzymes and disrupt cellular processes, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
- 6-Acetyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern and the presence of both acetyl and N-oxide groups. This combination of functional groups contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
59660-46-7 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
7-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)10-5-8(7(2)16)3-4-9(10)14(6)18/h3-5H,1-2H3,(H2,13,17) |
InChI Key |
XDZQTSWCWPWNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)C(=O)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


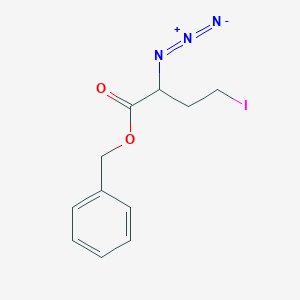
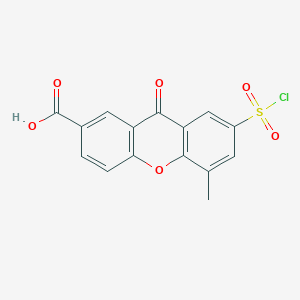
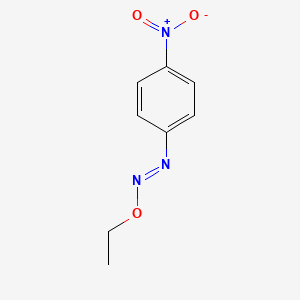
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
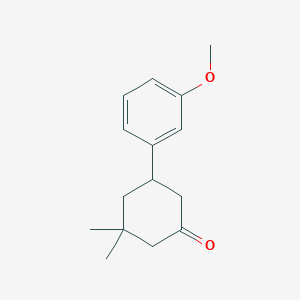
![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)
![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)
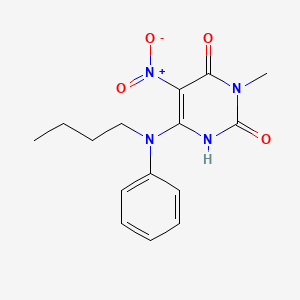
![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
